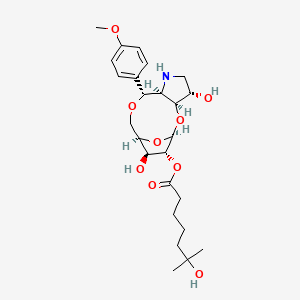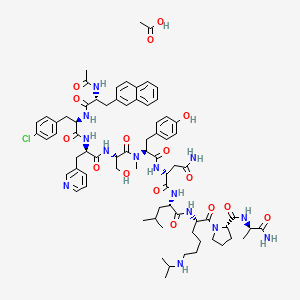
Actarit
Overview
Description
Mechanism of Action
Target of Action
Actarit primarily targets Carbonic Anhydrase II (CAII) . CAII is an enzyme that plays a crucial role in maintaining acid-base balance in the body. It catalyzes the reversible hydration of carbon dioxide, a reaction that is fundamental to many biological processes .
Mode of Action
This compound interacts with its target, CAII, by inhibiting its activity . This inhibition is concentration-dependent and occurs with submicromolar potency . The inhibition of CAII by this compound could be a key factor in its anti-inflammatory effects, as CAII has been linked to inflammatory processes .
Biochemical Pathways
It is known that this compound suppresses inflammatory cytokines and modulates the activity of t-cells , both of which play crucial roles in the pathogenesis of rheumatoid arthritis (RA). The inhibition of CAII by this compound could potentially affect various biochemical pathways related to inflammation and immune response .
Pharmacokinetics
Studies have shown that the bioavailability of this compound is equivalent to that of commercial common tablets, but with a prolonged tmax . This suggests that this compound has a favorable pharmacokinetic profile for sustained drug release, which could enhance its therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of inflammation and modulation of immune response . By inhibiting CAII and modulating T-cell activity, this compound can potentially reduce inflammation and alleviate symptoms of RA .
Biochemical Analysis
Biochemical Properties
Actarit interacts with various biomolecules in the body. It has been identified as a target of Carbonic Anhydrase II (CAII), a key enzyme involved in maintaining acid-base balance in the body . This compound shows in vitro concentration-dependent inhibition of CAII activity with submicromolar potency .
Cellular Effects
This compound has been shown to have significant effects on synovial cell functions in patients with rheumatoid arthritis . It has been found to be effective in reducing inflammation and pain associated with rheumatoid arthritis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with CAII. It inhibits the activity of CAII, which may contribute to its anti-inflammatory effects . The CAII-Actarit association sheds light into its mechanism of action as a drug for rheumatoid arthritis .
Temporal Effects in Laboratory Settings
In a study examining the efficacy and safety of this compound for elderly patients with mildly to moderately active rheumatism, patients were enrolled on a 48-week course of this compound . The results demonstrated that this compound improves disease activity in early phase rheumatoid arthritis by suppressing serum nitric oxide levels .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, it is known that animal models play a crucial role in advancing biomedical research, especially in the field of drug therapy .
Preparation Methods
Actarit can be synthesized through various methods. One common synthetic route involves the acylation of p-amino benzaldehyde with nitromethane via the Knoevenagel reaction to generate aromatic-β-nitrostyrene. This is followed by the selective reduction of the double bond using potassium borohydride to form aromatic-(β-nitro-ethane), and finally, oxidation under acidic conditions to yield this compound . Industrial production methods often involve optimizing these steps to achieve high yields and avoid the use of highly toxic reagents .
Chemical Reactions Analysis
Actarit undergoes several types of chemical reactions, including:
Oxidation: This compound is unstable under oxidative stress conditions, producing multiple degradation products.
Reduction: Selective reduction of intermediates is a key step in its synthesis.
Hydrolysis: This compound is unstable in acidic and basic hydrolysis conditions, leading to degradation.
Photolysis: This compound degrades under photolytic conditions.
Common reagents used in these reactions include potassium borohydride for reduction and various acids and bases for hydrolysis . Major products formed from these reactions are degradation products that can be identified and characterized using spectroscopic analyses .
Scientific Research Applications
Actarit has a wide range of scientific research applications:
Comparison with Similar Compounds
Actarit can be compared with other similar compounds, such as:
Methotrexate: Another DMARD used in the treatment of rheumatoid arthritis, but with a different mechanism of action involving the inhibition of dihydrofolate reductase.
Sulfasalazine: A compound used to treat inflammatory bowel disease and rheumatoid arthritis, which works by modulating the immune system and reducing inflammation.
Leflunomide: An immunomodulatory drug that inhibits pyrimidine synthesis, used in the treatment of rheumatoid arthritis.
This compound’s uniqueness lies in its specific inhibition of CAII and its potential for targeted drug delivery using advanced formulations like polymeric nanoparticles .
Properties
IUPAC Name |
2-(4-acetamidophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROJXXOCABQVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020020 | |
| Record name | Actarit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49681618 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18699-02-0 | |
| Record name | Actarit | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18699-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Actarit [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018699020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18699-02-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Actarit | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetamidophenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACTARIT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW5B6351RZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,4aR,6aR,7R)-1-(chloromethyl)-1-hydroxy-7,8-dimethyl-2-oxo-4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B1664274.png)



![2-Amino-9H-pyrido[2,3-b]indole](/img/structure/B1664278.png)
![(1R,3S,4S,7R,8R,11R,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B1664283.png)








